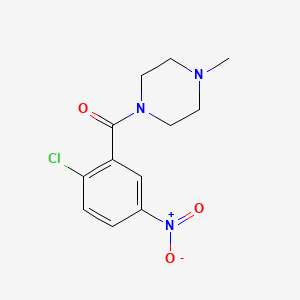

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c1-14-4-6-15(7-5-14)12(17)10-8-9(16(18)19)2-3-11(10)13/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWZLBPJLKSCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641093 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Chloro 5 Nitrobenzoyl 4 Methylpiperazine

Established Synthetic Routes for the Core Structure

The principal method for the synthesis of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine revolves around the formation of a stable amide linkage between a substituted benzoyl moiety and a piperazine (B1678402) ring. This can be achieved through several reliable strategies.

Amide Bond Formation Strategies

The most direct route to this compound involves the acylation of 1-methylpiperazine (B117243) with 2-chloro-5-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct.

Alternatively, the amide bond can be formed directly from 2-chloro-5-nitrobenzoic acid and 1-methylpiperazine using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This method avoids the need to prepare the more reactive acid chloride. wikipedia.org

Ring Closure and Functionalization Approaches

While direct amide formation is the most common approach, theoretical ring closure strategies could also be envisioned, although they are less direct for this specific molecule. Such approaches might involve the intramolecular cyclization of a suitably functionalized linear precursor. However, for the synthesis of this compound, the convergent strategy of coupling the two key fragments is overwhelmingly preferred due to its efficiency and the ready availability of the starting materials.

Precursor Synthesis and Optimization

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors: 2-chloro-5-nitrobenzoyl chloride and 1-methylpiperazine.

Preparation of 2-chloro-5-nitrobenzoyl Chloride Derivatives

The synthesis of 2-chloro-5-nitrobenzoyl chloride begins with the nitration of o-chlorobenzoic acid. prepchem.com This electrophilic aromatic substitution is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com The reaction conditions, particularly the temperature, must be carefully controlled to favor the formation of the desired 5-nitro isomer and minimize the production of other isomers. prepchem.com

Table 1: Synthesis of 2-chloro-5-nitrobenzoic acid

| Reactant | Reagents | Temperature | Time | Yield | Reference |

| o-Chlorobenzoic acid | Conc. H₂SO₄, 80% HNO₃ | <0°C | 1 hour | 92% | prepchem.com |

| o-Chlorobenzoic acid | Conc. H₂SO₄, HNO₃ | 30-40°C | >2 hours | >85% | google.com |

Once 2-chloro-5-nitrobenzoic acid is obtained, it is converted to the more reactive 2-chloro-5-nitrobenzoyl chloride. This is commonly accomplished by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comnih.gov The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with thionyl chloride. nih.gov

Table 2: Synthesis of 2-chloro-5-nitrobenzoyl chloride

| Reactant | Reagent | Conditions | Reference |

| 2-Nitrobenzoic acid | Thionyl chloride | Reflux, 30 min | prepchem.com |

| p-Nitrobenzoic acid | Phosphorus pentachloride | Heat on water bath | orgsyn.org |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Thionyl chloride, DMAP | - | google.com |

Synthesis of 4-methylpiperazine and its Precursors

1-Methylpiperazine can be synthesized through various methods. A common laboratory and industrial-scale synthesis is the Eschweiler-Clarke reaction, which involves the reductive methylation of piperazine using formaldehyde (B43269) and formic acid. wikipedia.orggoogle.comjk-sci.com This one-pot reaction is efficient for producing tertiary amines. wikipedia.org

Another approach involves the direct alkylation of piperazine with a methylating agent, though this can sometimes lead to a mixture of mono- and di-alkylated products. More controlled syntheses start from precursors like N-methylethylenediamine, which can be reacted with di-methyl oxalate (B1200264) to form 1-methylpiperazine-2,3-dione, followed by reduction.

Advanced Functionalization and Derivatization Strategies

The structure of this compound offers several avenues for further chemical modification, allowing for the generation of a library of related compounds for various applications, including drug discovery. The primary sites for functionalization are the nitro group and the chloro substituent on the aromatic ring.

The nitro group can be readily reduced to an amino group, yielding 1-(5-amino-2-chlorobenzoyl)-4-methylpiperazine. This transformation is a gateway to a wide array of derivatives. The resulting aniline (B41778) can undergo diazotization followed by substitution to introduce a variety of functional groups. It can also participate in condensation reactions to form heterocyclic systems. For example, reaction with appropriate precursors can lead to the formation of quinazolinone rings, which are prevalent scaffolds in medicinal chemistry. nih.govorganic-chemistry.orgnih.govresearchgate.net

The chloro group on the aromatic ring is susceptible to nucleophilic aromatic substitution, although this may require activation by the electron-withdrawing nitro group or by using strong nucleophiles under forcing conditions. smolecule.com More sophisticated and milder methods for functionalizing this position include palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination for the introduction of new C-N bonds, or the Ullmann condensation for forming C-O, C-S, or C-N bonds. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orgu-szeged.hu These reactions allow for the coupling of a wide range of amines, alcohols, and thiols to the aromatic ring, significantly expanding the chemical diversity of the derivatives.

Modifications at the Piperazine Nitrogen Atom

Modifications at the piperazine nitrogen atom of this compound can be approached through various synthetic strategies. A common method involves the initial synthesis of the parent compound, 1-(2-chloro-5-nitrobenzoyl)piperazine (B6356656), which serves as a key intermediate. This precursor is typically prepared by the acylation of piperazine with 2-chloro-5-nitrobenzoyl chloride. The secondary amine of the piperazine ring is then available for further derivatization.

N-Alkylation and N-Arylation:

The secondary amine of 1-(2-chloro-5-nitrobenzoyl)piperazine can undergo standard N-alkylation reactions with a variety of alkyl halides (R-X) in the presence of a base to yield N-alkylated derivatives. Similarly, N-arylation can be achieved through reactions such as the Buchwald-Hartwig amination, coupling the piperazine derivative with aryl halides or triflates. These reactions allow for the introduction of a wide array of substituents at the N4 position, significantly increasing the structural diversity of the resulting compounds.

| Precursor | Reagent | Reaction Type | Product |

| 1-(2-chloro-5-nitrobenzoyl)piperazine | Alkyl Halide (R-X) / Base | N-Alkylation | 1-(2-chloro-5-nitrobenzoyl)-4-alkylpiperazine |

| 1-(2-chloro-5-nitrobenzoyl)piperazine | Aryl Halide (Ar-X) / Pd catalyst / Base | N-Arylation (Buchwald-Hartwig) | 1-(2-chloro-5-nitrobenzoyl)-4-arylpiperazine |

Reductive Amination:

Another versatile method for modifying the piperazine nitrogen is reductive amination. This involves the reaction of 1-(2-chloro-5-nitrobenzoyl)piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This two-step, one-pot reaction is highly efficient for the synthesis of a broad range of N-substituted piperazine derivatives.

| Precursor | Reagents | Product |

| 1-(2-chloro-5-nitrobenzoyl)piperazine | Aldehyde (RCHO) / Reducing Agent | 1-(2-chloro-5-nitrobenzoyl)-4-alkylpiperazine |

| 1-(2-chloro-5-nitrobenzoyl)piperazine | Ketone (R₂CO) / Reducing Agent | 1-(2-chloro-5-nitrobenzoyl)-4-dialkylmethylpiperazine |

Transformations on the Chloronitrobenzoyl Moiety

The chloronitrobenzoyl moiety of this compound offers two primary sites for chemical transformation: the chloro substituent and the nitro group.

Nucleophilic Aromatic Substitution of the Chloro Group:

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNA) by the presence of the electron-withdrawing nitro group in the para position and the benzoyl group in the ortho position. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, under relatively mild conditions. For instance, heating with a primary or secondary amine can lead to the corresponding N-substituted 5-nitroanthranilamide derivative.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an amino group using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with HCl). The resulting amino group can then serve as a handle for further derivatization, such as diazotization followed by Sandmeyer reactions or acylation to form amides. The choice of reducing agent is crucial to avoid the reduction of other functional groups if desired.

| Starting Material | Transformation | Reagents | Product |

| This compound | Nucleophilic Aromatic Substitution | Nucleophile (e.g., RNH₂) | 1-(2-(alkylamino)-5-nitrobenzoyl)-4-methylpiperazine |

| This compound | Nitro Group Reduction | Reducing Agent (e.g., H₂/Pd-C) | 1-(5-amino-2-chlorobenzoyl)-4-methylpiperazine |

Stereoselective Synthesis of Analogues

The synthesis of stereochemically defined analogues of this compound is of great importance, as the stereochemistry of a molecule can significantly impact its biological activity. Stereoselective synthesis can be achieved by employing chiral building blocks or by using asymmetric catalytic methods.

Chiral Pool Synthesis:

A common approach to stereoselective synthesis is to start from readily available chiral precursors, a strategy known as chiral pool synthesis. For example, enantiomerically pure substituted piperazines can be synthesized from α-amino acids. rsc.org These chiral piperazines can then be acylated with 2-chloro-5-nitrobenzoyl chloride to yield the desired chiral analogues. For instance, starting with (S)-2-methylpiperazine would lead to the (S)-enantiomer of the target analogue.

Asymmetric Synthesis:

Asymmetric catalytic methods offer another powerful tool for the stereoselective synthesis of piperazine derivatives. For example, palladium-catalyzed carboamination reactions have been successfully employed for the asymmetric synthesis of cis-2,6-disubstituted piperazines from amino acid precursors. acs.orgnih.govnih.gov This methodology allows for the controlled formation of stereocenters on the piperazine ring. Diastereoselective reductions of substituted pyrazines or pyrazinones can also provide access to chiral piperazine cores. rsc.org These advanced synthetic strategies enable the preparation of a wide range of stereoisomerically pure analogues for structure-activity relationship studies.

| Method | Description |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials, such as amino acids, to construct the chiral piperazine core. rsc.org |

| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity in the formation of the piperazine ring or its substituents, for example, through Pd-catalyzed carboamination. acs.orgnih.govnih.gov |

| Diastereoselective Reactions | Use of substrate-controlled or reagent-controlled reactions to selectively form one diastereomer over another, such as the diastereoselective reduction of a prochiral precursor. rsc.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact and improve safety and efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of N-substituted 5-nitroanthranilic acid derivatives, which are structurally related to the core of this compound, has been achieved through a microwave-assisted, solvent-free, and catalyst-free amination of 2-chloro-5-nitrobenzoic acid. This approach offers a more environmentally benign alternative to traditional methods that often require high temperatures, long reaction times, and the use of catalysts.

Use of Greener Solvents:

The choice of solvent is a critical aspect of green chemistry. Whenever possible, reactions should be conducted in environmentally friendly solvents such as water, ethanol, or in some cases, under solvent-free conditions. The amination of 2-chloro-5-nitrobenzoic acid in superheated water has been reported as a metal-catalyst-free method for the synthesis of N-arylanthranilic acid derivatives, demonstrating the potential of water as a green solvent for the synthesis of precursors to the target compound. acs.org

Atom Economy:

Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions such as additions and cycloadditions are inherently more atom-economical than substitutions or eliminations. While the synthesis of this compound involves a condensation reaction with the loss of a small molecule (water or HCl), further optimization of the synthetic route to improve atom economy is a key goal of green chemistry.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the chemical identity and understanding the electronic and conformational behavior of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms. For N-acylated piperazines like the title compound, temperature-dependent ¹H NMR can reveal complex conformational behaviors, including the hindered rotation of the amide C-N bond and the interconversion of the piperazine (B1678402) ring, typically between chair conformations. nih.gov

Due to the partial double-bond character of the amide linkage, distinct conformers (rotamers) can be observed, often leading to a splitting of signals for the protons on the piperazine ring. nih.gov In the case of this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chloro-5-nitrophenyl group, the methylene (B1212753) protons of the piperazine ring, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The piperazine protons would appear as multiplets in the aliphatic region, and the N-methyl group would present as a singlet.

Similarly, the ¹³C NMR spectrum provides key information about the carbon framework. Expected signals would correspond to the aromatic carbons, the amide carbonyl carbon, the piperazine methylene carbons, and the N-methyl carbon. The chemical shifts of these signals are influenced by the electronic environment created by the chloro and nitro substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 |

| Piperazine CH₂ (adjacent to C=O) | 3.5 - 3.9 | 40 - 50 |

| Piperazine CH₂ (adjacent to N-CH₃) | 2.4 - 2.8 | 50 - 55 |

| N-CH₃ | 2.2 - 2.4 | ~46 |

| Amide C=O | --- | 165 - 170 |

Note: These are predicted values based on analogous structures and may vary depending on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, several key absorptions are expected. A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is a prominent feature. Additionally, characteristic bands for the aromatic C-H stretching, C=C ring stretching, and the asymmetric and symmetric stretching of the nitro group (NO₂) are anticipated. scispace.com The presence of the C-Cl bond would also give rise to a characteristic stretching vibration in the lower frequency region of the spectrum. materialsciencejournal.org

Detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of observed vibrational frequencies to specific normal modes of the molecule, confirming the presence of all key functional moieties. scispace.comnih.gov

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | C=O stretch | 1630 - 1680 |

| Nitro (NO₂) | Asymmetric stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric stretch | 1335 - 1370 |

| Aromatic | C=C stretch | 1400 - 1600 |

| Aliphatic | C-H stretch | 2800 - 3000 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aryl-Cl | C-Cl stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is an indispensable technique for the unambiguous determination of a compound's elemental composition. mdpi.com By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different atomic compositions. nih.govrero.ch For this compound, with a molecular formula of C₁₂H₁₄ClN₃O₃, HRMS would be used to confirm the theoretical exact mass, providing definitive validation of its chemical formula. The technique is crucial for differentiating the target compound from potential impurities or side products. nih.gov

X-ray Crystallographic Analysis of this compound and its Derivatives

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In derivatives of nitrophenylpiperazine, crystal packing is often dominated by strong hydrogen bonds, such as N—H⋯O and O—H⋯O, especially in hydrated salts or co-crystals. nih.gov Weaker interactions, including C—H⋯O and C—H⋯π interactions, also play a significant role in stabilizing the crystal structure, often linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govnih.gov

Solution-State Conformational Dynamics

The conformational landscape of this compound in solution is primarily dictated by two key dynamic processes: the restricted rotation around the amide C–N bond and the chair-to-chair interconversion of the piperazine ring. These phenomena are observable and quantifiable using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through temperature-dependent studies.

The partial double bond character of the amide linkage between the 2-chloro-5-nitrobenzoyl group and the piperazine nitrogen atom significantly hinders free rotation. This results in the existence of distinct rotational conformers, or rotamers. nih.govrsc.org For N-acylated piperazines, these are typically referred to as syn and anti (or cis and trans) conformers, defined by the orientation of the carbonyl oxygen relative to the piperazine ring. At room temperature, the rate of interconversion between these rotamers is often slow on the NMR timescale, leading to the appearance of separate sets of signals for each conformer in the ¹H and ¹³C NMR spectra. nih.gov

Simultaneously, the piperazine ring itself is not static but undergoes rapid inversion between two chair conformations. rsc.org In unsymmetrically substituted piperazines like this compound, this ring inversion can also be slow enough at lower temperatures to be observed by NMR, further complicating the spectra. nih.govrsc.org

Detailed research on analogous N-benzoylpiperazine derivatives has utilized variable-temperature ¹H NMR spectroscopy to resolve and quantify these dynamic processes. nih.gov As the temperature of the sample is increased, the rate of both amide bond rotation and ring inversion increases. This increased rate of exchange leads to a broadening of the distinct NMR signals, which eventually coalesce into single, averaged signals at a specific temperature known as the coalescence temperature (Tc). nih.gov

By determining the coalescence temperature and the frequency difference (Δν) between the signals of the exchanging sites at low temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the dynamic process. This value represents the energy barrier that must be overcome for the conformational change to occur. For N-acylated piperazines, two distinct coalescence points and, consequently, two different activation energy barriers can often be determined: one for the amide bond rotation and another for the piperazine ring inversion. nih.govrsc.org In most observed cases, the energy barrier for the amide bond rotation is higher than that for the ring inversion. nih.govrsc.org

The electronic nature of the substituents on the benzoyl ring plays a crucial role in modulating these energy barriers. Electron-withdrawing groups, such as the nitro group (-NO₂) present in the target compound, are known to increase the rotational barrier around the amide bond. This effect is attributed to the increased double bond character of the C-N bond through resonance. Conversely, electron-donating groups tend to decrease this barrier. nih.gov

While specific experimental data for this compound is not available in the cited literature, the expected activation energies can be inferred from studies on structurally related compounds. The following tables present data from research on various mono-N-benzoylated piperazines, illustrating the typical range of these energy barriers.

Table 1: Illustrative Activation Energy Barriers (ΔG‡) for Amide Bond Rotation in Analagous Mono-N-Benzoylpiperazines in CDCl₃

| Compound Analogue (Substituent on Benzoyl Ring) | Coalescence Temp. (Tc) [K] | Δν [Hz] | ΔG‡ [kJ mol⁻¹] |

| 4-Methoxybenzoylpiperazine | 303 | 21.3 | 62.1 |

| 4-Methylbenzoylpiperazine | 308 | 21.6 | 63.2 |

| Benzoylpiperazine | 313 | 21.8 | 64.2 |

| 4-Chlorobenzoylpiperazine | 313 | 21.6 | 64.2 |

| 4-Nitrobenzoylpiperazine | 318 | 21.9 | 65.3 |

Data derived from studies on analogous compounds to illustrate expected values. Source: Adapted from Löser et al., RSC Advances. nih.gov

Table 2: Illustrative Activation Energy Barriers (ΔG‡) for Piperazine Ring Inversion in Analagous Mono-N-Benzoylpiperazines in CDCl₃

| Compound Analogue (Substituent on Benzoyl Ring) | Coalescence Temp. (Tc) [K] | Δν [Hz] | ΔG‡ [kJ mol⁻¹] |

| 4-Methoxybenzoylpiperazine | 293 | 43.5 | 59.8 |

| 4-Methylbenzoylpiperazine | 293 | 43.7 | 59.8 |

| Benzoylpiperazine | 303 | 44.1 | 61.9 |

| 4-Chlorobenzoylpiperazine | 303 | 44.0 | 61.9 |

| 4-Nitrobenzoylpiperazine | 308 | 44.2 | 62.9 |

Data derived from studies on analogous compounds to illustrate expected values. Source: Adapted from Löser et al., RSC Advances. nih.gov

Based on these trends, it is anticipated that this compound would exhibit a relatively high rotational barrier for the amide bond, likely exceeding 65 kJ mol⁻¹, due to the strong electron-withdrawing effects of both the nitro and chloro substituents. The barrier for the piperazine ring inversion would be correspondingly high but likely lower than the amide rotation barrier. The presence of the N-methyl group is not expected to fundamentally alter these dynamic processes but would influence the specific chemical shifts observed in the NMR spectra.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations (e.g., DFT Calculations)

Quantum chemical investigations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule at the electronic level. These calculations provide insights into molecular structure, stability, and reactivity.

Electronic Structure and Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. For a molecule like 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine, this analysis would reveal how the electron-withdrawing nitro and chloro groups on the benzoyl ring influence the electron distribution and reactivity of the entire molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electron density distribution and charge-related properties of a molecule. researchgate.netnih.govresearchgate.net It allows for the prediction of how a molecule will interact with other chemical species. In an MEP map, different colors represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov For the title compound, one would expect negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, and positive potential (blue) near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govwisc.eduwisc.edu It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stability a molecule gains from these interactions. For this compound, NBO analysis could elucidate the intramolecular charge transfer from the piperazine (B1678402) ring to the nitrobenzoyl moiety, providing quantitative data on the electronic stabilization of the molecular structure.

Non-linear Optical (NLO) Properties Prediction

Computational methods can predict the non-linear optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. rsc.orgresearchgate.netmdpi.com These properties arise from the interaction of the molecule with an applied electric field. Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, leading to a large dipole moment and hyperpolarizability. The presence of the electron-rich methylpiperazine group and the electron-deficient 2-chloro-5-nitrobenzoyl group suggests that the title compound might exhibit NLO properties, which could be quantified through theoretical calculations.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein.

Ligand-Protein Interaction Profiling (In Silico)

In silico molecular docking is a crucial tool in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a target protein. nih.govnih.govnih.govuobaghdad.edu.iq This simulation helps to understand the potential biological activity of a compound by identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. While piperazine derivatives are known to interact with various biological targets, specific docking studies for this compound against particular proteins are not available in the reviewed literature. Such a study would involve docking the compound into the binding site of a selected protein to predict its binding energy and interaction profile, providing a hypothesis for its mechanism of action at the molecular level.

Binding Affinity Prediction and Hotspot Identification

Currently, there are no specific studies in the available scientific literature that predict the binding affinity or identify interaction hotspots for This compound with any particular biological target.

Binding affinity prediction, a key component of computational drug discovery, would typically involve molecular docking simulations. In such a study, the three-dimensional structure of This compound would be computationally placed into the binding site of a target protein. The resulting poses would be scored based on various factors, including electrostatic and van der Waals interactions, to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol).

Hotspot identification would further analyze the most favorable of these predicted binding poses to determine the key amino acid residues in the target's binding site that contribute most significantly to the interaction. This is often achieved by calculating per-residue interaction energies. Such an analysis for This compound would highlight which parts of the molecule (e.g., the 2-chloro-5-nitrophenyl group or the 4-methylpiperazine moiety) are crucial for binding.

Without experimental or computational data, a table of predicted binding affinities and identified hotspots for This compound cannot be generated.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

A search of the scientific literature did not yield any studies that have developed Quantitative Structure-Activity Relationship (QSAR) models specifically for This compound or a closely related series of analogs.

Development of Predictive Models for Biological Interactions

The development of a predictive QSAR model for biological interactions of compounds like This compound would require a dataset of structurally similar molecules with experimentally determined biological activities against a specific target. The process would involve calculating a variety of molecular descriptors for each compound and then using statistical methods to build a mathematical model that correlates these descriptors with the observed activity.

Such a model would take the form of an equation, for example:

Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

The predictive power of the model would then be validated using both internal and external sets of compounds. As no such study has been published for This compound , no predictive models are available.

Descriptor Analysis for Activity Correlation

In a hypothetical QSAR study of This compound and its analogs, descriptor analysis would be crucial for understanding which molecular properties are most important for their biological activity. These descriptors can be categorized as constitutional, topological, electronic, and thermodynamic, among others.

For a molecule with the structural features of This compound , relevant descriptors might include:

| Descriptor Category | Potential Key Descriptors for Activity Correlation |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential on specific atoms (e.g., the nitro group oxygens, the piperazine nitrogens). |

| Steric/Topological | Molecular weight, molecular volume, shape indices, connectivity indices. |

| Hydrophobicity | LogP (octanol-water partition coefficient). |

Analysis of these descriptors would reveal, for instance, whether electron-withdrawing groups on the benzoyl ring or the size of the substituent on the piperazine ring enhance or diminish activity. Without a specific QSAR study, a detailed analysis of activity correlation for This compound remains speculative.

Molecular Dynamics Simulations for Conformational Flexibility and Target Interaction

No molecular dynamics (MD) simulation studies specifically investigating the conformational flexibility and target interactions of This compound have been found in the reviewed literature.

MD simulations provide a dynamic view of a molecule's behavior over time at an atomic level. For This compound , an MD simulation in an aqueous environment would reveal its preferred conformations, the flexibility of the piperazine ring (e.g., chair, boat, or twist-boat conformations), and the rotational freedom around the amide bond.

When simulated in complex with a biological target (identified, for instance, through molecular docking), MD simulations can assess the stability of the binding pose. Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and the target.

Such simulations would provide valuable insights into the dynamic nature of the interaction between This compound and its potential biological targets. However, in the absence of such studies, a detailed description of its conformational flexibility and interaction dynamics is not possible.

Mechanistic Investigations of Biological Interactions Molecular and in Vitro

Target Identification and Engagement Studies (In Vitro)

In vitro studies are fundamental in identifying the molecular targets of a compound and characterizing the nature of their interaction. For derivatives of piperazine (B1678402) and benzoyl compounds, these studies often focus on enzymes and receptors involved in key physiological processes.

While specific kinetic studies on 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine are not extensively documented in publicly available literature, research on analogous structures provides significant insights into its potential enzyme inhibitory activities. Piperazine and benzoyl moieties are common scaffolds in the design of enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition: Thiazole-substituted benzoylpiperazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov In one study, a series of 66 piperazinyl thiazole (B1198619) derivatives were synthesized and evaluated for their AChE inhibitory activity. Several compounds demonstrated significant inhibition, with IC50 values in the sub-micromolar range, comparable to the well-known AChE inhibitor, donepezil. nih.gov For instance, compounds 35 , 38 , and 40 from the series showed IC50 values of 0.9767 µM, 0.9493 µM, and 0.8023 µM, respectively. nih.gov The general structure of these inhibitors involves a substituted benzoyl group attached to a piperazine ring, which is then linked to a thiazole moiety. The nature and position of substituents on the benzoyl ring have been shown to influence the inhibitory potency. nih.gov

Monoamine Oxidase (MAO) Inhibition: Piperazine-containing compounds have also been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. A study on piperazine-substituted chalcones revealed that some derivatives are potent and selective inhibitors of MAO-B. nih.gov Specifically, compounds with a fluorine or trifluoromethyl group on the phenyl ring demonstrated remarkable MAO-B inhibition, with IC50 values of 0.65 µM and 0.71 µM, respectively. nih.gov Kinetic studies indicated a reversible and competitive mode of inhibition for these compounds. nih.gov The presence of a piperazine ring is a common feature in many MAO inhibitors, and its substitution pattern plays a crucial role in determining the selectivity and potency of inhibition. mdpi.comdergipark.org.tr

The following table summarizes the enzyme inhibitory activities of some representative piperazine derivatives.

| Compound Class | Target Enzyme | Key Findings | IC50 Values | Reference |

| Thiazole-substituted benzoylpiperazines | Acetylcholinesterase (AChE) | Several derivatives showed potent inhibition. | 0.8023 - 0.9767 µM | nih.gov |

| Piperazine-substituted chalcones | Monoamine Oxidase B (MAO-B) | Derivatives with fluoro and trifluoromethyl groups were highly active. | 0.65 - 0.71 µM | nih.gov |

| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase B (MAO-B) | Compound S5 showed potent and selective inhibition. | 0.203 µM | mdpi.com |

| Oxadiazole-piperazine derivatives | Monoamine Oxidase A (MAO-A) | Compound 4e was the most effective inhibitor. | 0.116 µM | dergipark.org.tr |

Arylpiperazine derivatives are well-known for their interaction with various G-protein coupled receptors (GPCRs), particularly those for serotonin (5-HT) and dopamine (D2). nih.gov The 2-chloro-5-nitrophenyl moiety in this compound suggests potential interactions with these receptors.

Serotonin Receptor Binding: The metabolite of the antidepressant trazodone, m-chlorophenylpiperazine (m-CPP), which shares a chlorophenylpiperazine (B10847632) scaffold, has been shown to act as a partial agonist at 5-HT1A receptors. nih.gov Furthermore, m-CPP displays a notable affinity for serotonin transporter sites in the human brain, with an IC50 value of 230 nM. nih.gov Another related compound, 3-Trifluoromethylphenylpiperazine (TFMPP), exhibits affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C, acting as a full agonist at most of these sites. wikipedia.org

Dopamine Receptor Binding: Arylpiperazine derivatives have also been investigated for their affinity to dopamine receptors. Docking studies of 1-benzyl-4-arylpiperazines with the dopamine D2 receptor have highlighted the importance of the interaction between the protonated nitrogen of the piperazine ring and specific amino acid residues in the receptor's binding pocket. bg.ac.rs The presence of electron-withdrawing groups on the aryl ring has been shown to influence binding affinity. bg.ac.rs Furthermore, certain N-methyl piperazine compounds have demonstrated high affinity for the D4 receptor. google.com

The table below presents the receptor binding affinities of some relevant arylpiperazine compounds.

| Compound | Target Receptor | Affinity (Ki or IC50) | Activity | Reference |

| m-chlorophenylpiperazine (m-CPP) | 5-HT Transporter | IC50 = 230 nM | Binds to transporter sites | nih.gov |

| m-chlorophenylpiperazine (m-CPP) | 5-HT1A Receptor | - | Partial Agonist | nih.gov |

| 3-Trifluoromethylphenylpiperazine (TFMPP) | 5-HT1B Receptor | Ki = 30–132 nM | Full Agonist | wikipedia.org |

| 3-Trifluoromethylphenylpiperazine (TFMPP) | 5-HT2C Receptor | Ki = 62 nM | Full Agonist | wikipedia.org |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter | High | High Affinity Ligand | nih.gov |

Cellular Pathway Modulation Studies (In Vitro)

Investigating how a compound affects cellular pathways provides a deeper understanding of its mechanism of action beyond simple target engagement. For compounds with potential anticancer or cytotoxic activities, studies often focus on pathways related to cell death and survival.

While direct studies on this compound are limited, research on structurally similar compounds provides insights. For example, certain phthalimide (B116566) derivatives containing a thiazole moiety have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of pro- and anti-apoptotic proteins like BAX and BCL-2. nih.gov

The induction of apoptosis (programmed cell death) is a common mechanism of action for many cytotoxic compounds. Nitroaromatic compounds and piperazine derivatives have been shown to induce apoptosis in various cancer cell lines.

One of the early events in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Studies on piperlongumine (B1678438) analogs have demonstrated that these compounds can induce apoptosis in A549 lung cancer cells by enhancing the generation of reactive oxygen species (ROS), which subsequently leads to a loss of mitochondrial membrane potential. mdpi.com Similarly, some synthetic guanidine (B92328) derivatives with pro-apoptotic activity have been shown to cause a decrease in mitochondrial membrane potential in cancer cells. mdpi.com A piperazine-based fluorescent probe has also been utilized to image changes in mitochondrial pH during mitophagy, a process related to mitochondrial health and cell death. nih.govresearchgate.net

The table below summarizes the cellular effects observed for related compound classes.

| Compound Class | Cellular Effect | Key Findings | Reference |

| Piperlongumine Analogs | Apoptosis Induction, Mitochondrial Potential Disruption | Increased ROS production leading to loss of ΔΨm in A549 cells. | mdpi.com |

| Thiazole-incorporated Phthalimide Derivatives | Pro-apoptotic Activity | Induction of apoptosis through the intrinsic pathway in cancer cells. | nih.gov |

| Guanidine Derivatives | Pro-apoptotic Activity | Decrease in mitochondrial membrane potential in cancer cells. | mdpi.com |

| Isoxazole Derivatives | Pro-apoptotic Activity | Induction of both early and late apoptosis in K562 cells. | nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For piperazine derivatives, extensive SAR studies have been conducted to optimize their activity against various biological targets.

The nature and position of substituents on the aryl ring of arylpiperazines are critical for their affinity and selectivity towards aminergic GPCRs. nih.gov For instance, in a series of prazosin-related compounds, modifications to the piperazine ring significantly impacted their α-blocking activity. acs.org

In the context of enzyme inhibition, the substitution pattern on the benzoyl ring of benzoylpiperazine derivatives has been shown to be a key determinant of their acetylcholinesterase inhibitory activity. nih.gov Both electron-donating and electron-withdrawing groups can enhance activity, depending on their position. nih.gov For MAO inhibition, the presence of specific substituents like fluorine or a trifluoromethyl group on the phenyl ring of piperazine-containing chalcones was found to be crucial for high MAO-B inhibitory activity. nih.gov

For compounds bearing nitro substitutions, SAR studies have indicated that the position and nature of other substituents on the aromatic ring can significantly influence their biological activity, such as their potential for reduction by enzymes like xanthine (B1682287) oxidase. nih.gov The electronic properties of the substituents play a key role in these interactions.

Systematic Modification and Activity Correlation

The systematic modification of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at understanding its structure-activity relationship (SAR). This involves synthesizing a series of analogs where specific parts of the molecule are altered, and then evaluating the impact of these changes on biological activity.

For the this compound scaffold, key areas for modification would typically include:

The 2-chloro-5-nitrobenzoyl moiety:

Position and nature of the halogen: The chlorine atom at the 2-position could be moved to other positions on the phenyl ring (e.g., 3- or 4-position), or it could be replaced by other halogens (F, Br, I) or a hydrogen atom to assess the role of its electronegativity, size, and position on activity.

The nitro group: The nitro group at the 5-position is a strong electron-withdrawing group. Its role could be investigated by moving it to other positions, replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl), or reducing it to an amino group. These changes would probe the importance of electronic effects and hydrogen bonding potential at this position.

The 4-methylpiperazine ring:

The N-methyl group: The methyl group on the piperazine nitrogen could be replaced with other alkyl groups of varying size (ethyl, propyl, etc.), cycloalkyl groups, or aromatic moieties to explore the steric and electronic requirements of the binding pocket. Removal of the methyl group to yield the secondary amine would also be a critical modification to understand the role of the N-substituent.

The biological activity of each synthesized analog would be determined through in vitro assays. The correlation of these activity data with the structural modifications would then allow for the development of a comprehensive SAR.

Table 1: Hypothetical Systematic Modifications of this compound and Expected SAR Insights

| Modification Area | Example Modification | Potential Insight into Activity Correlation |

| 2-Chloro Position | Move Cl to 3- or 4-position | Importance of steric hindrance and electronic effects at the ortho-position. |

| Replace Cl with F, Br, or I | Role of halogen size and electronegativity in binding interactions. | |

| 5-Nitro Group | Replace with -CN or -CF3 | Requirement for a strong electron-withdrawing group. |

| Replace with -OCH3 or -CH3 | Tolerance for electron-donating groups and potential for hydrophobic interactions. | |

| Reduce to -NH2 | Importance of hydrogen bond donating/accepting capabilities. | |

| 4-Methylpiperazine | Replace -CH3 with -H, -C2H5 | Steric tolerance at the N4 position of the piperazine ring. |

| Replace piperazine with piperidine | Role of the second nitrogen atom in the piperazine ring for activity. |

Pharmacophore Elucidation and Lead Optimization Principles

Based on the SAR data gathered from systematic modifications, a pharmacophore model can be elucidated. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For this compound, the key pharmacophoric features would likely include:

A hydrogen bond acceptor (the carbonyl oxygen).

An aromatic ring with a specific substitution pattern (the 2-chloro-5-nitrophenyl group).

A positively ionizable feature (the tertiary amine of the methylpiperazine).

Specific hydrophobic and steric volumes.

Once a pharmacophore model is established, it serves as a guide for lead optimization. The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of the lead compound. Principles of lead optimization that would be applied to this scaffold include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogs will bind and to design modifications that enhance these interactions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's profile. For example, the nitro group could be replaced with other bioisosteres to potentially reduce toxicity while maintaining activity.

Improving Physicochemical Properties: Modifications can be made to improve properties such as solubility, metabolic stability, and cell permeability. For instance, introducing polar groups or modifying lipophilicity can significantly impact a compound's drug-like properties.

Chemical Probe Development based on the Compound's Scaffold

A chemical probe is a small molecule tool used to study biological systems by selectively binding to and modulating the function of a specific protein target. If this compound is found to have a selective and potent activity against a particular biological target, its scaffold could be used to develop chemical probes.

The development of a chemical probe from this scaffold would involve the introduction of a "tag" or "handle" that allows for the visualization or isolation of the target protein. This is typically achieved through chemical synthesis, where a reactive or reporter group is appended to a part of the molecule that is not critical for its biological activity, as determined by the SAR studies.

Key steps and considerations in chemical probe development include:

Identification of a suitable attachment point: Based on the SAR, a position on the scaffold that can be modified without significantly diminishing its affinity for the target is chosen.

Choice of a functional handle:

Affinity tags: Groups like biotin (B1667282) can be attached to allow for the pull-down and identification of the target protein from a complex biological sample.

Fluorescent dyes: Fluorophores can be incorporated to enable visualization of the target protein's location within cells using microscopy techniques.

Photoaffinity labels: Groups such as benzophenones or diazirines can be introduced. Upon photoactivation, these groups form a covalent bond with the target protein, allowing for its irreversible labeling and subsequent identification.

Table 2: Potential Chemical Probes Based on the this compound Scaffold

| Probe Type | Functional Handle | Potential Application |

| Affinity Probe | Biotin | Isolation and identification of the protein target. |

| Fluorescent Probe | Fluorescein, Rhodamine | Visualization of the target's subcellular localization. |

| Photoaffinity Probe | Benzophenone, Diazirine | Covalent labeling and identification of the binding site. |

The synthesis of these probes would require multi-step synthetic routes to incorporate the desired functionalities while preserving the core pharmacophore of the this compound scaffold.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Nitro Group and Chlorine Atom

The chemical behavior of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine is largely dictated by the electronic effects of the nitro and chloro substituents on the aromatic ring. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, this same property makes the ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The partial positive charges induced at the ortho and para positions relative to the nitro group are crucial for stabilizing the intermediates formed during nucleophilic attack. nih.gov

The chlorine atom, located ortho to the benzoyl group and meta to the nitro group, is also an electron-withdrawing group via induction, but a weak deactivator in the context of electrophilic substitution. In the context of nucleophilic substitution on this specific molecule, the primary activating group is the nitro substituent. The positioning of the nitro group para to the carbon bearing the chlorine atom is essential for activating the chlorine as a leaving group in SNAr reactions.

Reduction Reactions and their Applications

The nitro group is one of the most readily reducible functional groups in organic chemistry, and this transformation is a cornerstone of the reactivity of this compound. The reduction of the aromatic nitro group to a primary amine (aniline derivative) is a key functional group interconversion that dramatically alters the molecule's electronic properties and opens up numerous pathways for further synthesis.

A wide variety of reagents can achieve this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. The resulting amine, 1-(5-amino-2-chlorobenzoyl)-4-methylpiperazine, is a versatile intermediate for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H2, Palladium on Carbon (Pd/C) | Methanol or Ethanol, RT | Highly efficient but can also reduce other groups like alkenes and may cause dehalogenation. |

| H2, Raney Nickel | Methanol or Ethanol, RT | Often used when dehalogenation of aryl chlorides is a concern. |

| Iron (Fe) / HCl or Acetic Acid | Refluxing aqueous acid | A classic, cost-effective method often used in industrial-scale reductions. |

| Tin(II) Chloride (SnCl2) | Concentrated HCl, Ethanol | Provides a mild method for reduction and is tolerant of many other functional groups. |

| Zinc (Zn) / Acetic Acid or NH4Cl | Aqueous or alcoholic solvent | A mild reducing system that can selectively reduce nitro groups in the presence of other reducible groups. |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic system | Useful for selective reductions, particularly in dinitro compounds. |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for this compound, enabling the replacement of the chlorine atom with a variety of nucleophiles. This reaction is feasible only because the aromatic ring possesses a strongly electron-withdrawing substituent (the nitro group) positioned ortho or para to the leaving group (the chlorine atom).

The generally accepted mechanism for SNAr reactions proceeds in two steps via an addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides the necessary stabilization for the intermediate to form. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. Recent computational and kinetic studies have suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate, although the addition-elimination model remains widely applicable. nih.gov

Amide Hydrolysis and Stability (Chemical)

The amide bond is known for its significant chemical stability, a property that stems from the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group. auburn.edu This delocalization imparts partial double-bond character to the C-N bond, which not only makes the bond stronger and shorter but also restricts rotation around it. auburn.edunih.gov Consequently, the carbonyl carbon of an amide is less electrophilic and less susceptible to nucleophilic attack than the carbonyl carbon of an ester. auburn.edu

Hydrolysis of the N-benzoylpiperazine linkage in this compound to yield 2-chloro-5-nitrobenzoic acid and 1-methylpiperazine (B117243) is possible but typically requires harsh reaction conditions, such as prolonged heating in strong aqueous acid or base. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis : Under strong acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a water molecule. masterorganicchemistry.com

Base-Promoted Hydrolysis : In a strong basic solution, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org The reaction is considered base-promoted rather than catalyzed because a full equivalent of base is consumed to deprotonate the resulting carboxylic acid, driving the reaction to completion. libretexts.org

The presence of the electron-withdrawing nitro and chloro groups on the benzoyl ring can influence the rate of hydrolysis by increasing the electrophilicity of the carbonyl carbon, potentially making the amide bond slightly more susceptible to cleavage under forcing conditions compared to unsubstituted benzamides.

Photochemical and Thermal Stability of the Compound (Academic Context)

The stability of this compound when exposed to light and heat is primarily governed by the properties of the chloronitrobenzene moiety.

Photochemical Stability : Aromatic nitro compounds can undergo a variety of photochemical reactions. However, studies on chloronitrobenzenes have shown that their photochemical reactivity is highly dependent on the solvent. In non-protic solvents like benzene, chloronitrobenzenes are often found to be photostable. rsc.org In contrast, when irradiated with UV light in protic, hydrogen-donating solvents such as ethanol, they can undergo slow reductive dechlorination to yield nitrobenzene. rsc.org This suggests that the photochemical stability of the title compound is not absolute and is sensitive to its environment.

Thermal Stability : Nitroaromatic compounds are, in a thermodynamic sense, unstable molecules whose decomposition can release significant energy. libretexts.org The thermal decomposition of these compounds has been extensively studied, particularly in the context of energetic materials. osti.govacs.org High-temperature studies of nitrobenzene show that the primary decomposition pathway involves the homolytic cleavage of the C–NO₂ bond to produce a phenyl radical and nitrogen dioxide (NO₂). kaust.edu.sa A secondary pathway that generates a phenoxy radical and nitric oxide (NO) also exists. kaust.edu.sa The presence of multiple nitro groups generally decreases thermal stability. While this compound is not an explosive, its thermal decomposition at elevated temperatures would likely be initiated by the cleavage of the C–NO₂ bond. The electron-withdrawing nature of the nitro group makes the compound resistant to oxidative degradation at moderate temperatures. nih.gov

Functional Group Interconversions and Novel Reaction Discovery

The functional groups present in this compound serve as handles for a wide range of chemical transformations, making it a valuable scaffold for the discovery of novel compounds. The primary interconversions—reduction of the nitro group and substitution of the chlorine atom—are gateways to new molecular architectures.

Transformations via the Amino Group : The reduction of the nitro group to a primary amine is the most significant interconversion. The resulting 1-(5-amino-2-chlorobenzoyl)-4-methylpiperazine is a versatile intermediate. The amino group can be diazotized and converted into a variety of other substituents (e.g., -OH, -F, -Br, -I, -CN). Furthermore, the aniline (B41778) derivative can participate in condensation and cyclization reactions. For instance, analogous structures like 2-amino-benzaldehydes or 2-aminobenzoic acids are common precursors for the synthesis of heterocyclic systems like quinolines and quinazolinones. The interplay between the ortho-chloro-amide and the meta-amino group could be exploited for intramolecular cyclizations to form novel fused heterocyclic systems, a strategy widely used in medicinal chemistry. nih.govresearchgate.net

Derivatization via Nucleophilic Substitution : The SNAr reaction at the chlorine-bearing carbon allows for the introduction of a vast array of functionalities. Reaction with O-, N-, or S-based nucleophiles can generate libraries of new ether, amine, or thioether derivatives, respectively. This pathway is fundamental for structure-activity relationship (SAR) studies in drug discovery, where modifying substituents on the aromatic ring is a common strategy to optimize biological activity.

The combination of these two reaction pathways provides a powerful platform for synthetic chemistry. For example, one could first perform a nucleophilic substitution to introduce a desired group in place of the chlorine and then reduce the nitro group to an amine. This new amine could then be used for further derivatization, such as acylation or participation in cyclization reactions, leading to the discovery of complex molecules with novel properties.

Advanced Analytical Methodologies for 1 2 Chloro 5 Nitrobenzoyl 4 Methylpiperazine Research

Chromatographic Separation and Purification Techniques

The isolation and purification of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine are critical steps to ensure the compound's suitability for further research and potential applications. The primary methods for purification include recrystallization and various chromatographic techniques. evitachem.com

Column chromatography is a frequently utilized method for the purification of piperazine (B1678402) derivatives. mdpi.com For compounds with similar structural motifs, silica (B1680970) gel is a common stationary phase, with elution systems tailored to the polarity of the target molecule. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective for the separation of moderately polar compounds. nih.gov The precise ratio of the eluents is optimized to achieve the best separation of the desired product from any unreacted starting materials or byproducts.

High-performance liquid chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) represent more advanced techniques for both the analysis and purification of this compound. The development of a robust LC-MS/MS method would involve careful selection of the stationary phase, mobile phase composition, and mass spectrometry parameters to achieve high resolution and sensitivity. For instance, in the analysis of a related piperazine derivative, 1-methyl-4-nitrosopiperazine, a Purospher® STAR Phenyl column was found to provide a good peak shape and a short analysis time. mdpi.com Such a method would be invaluable for the quantitative analysis of this compound in complex matrices.

Table 1: Chromatographic Methods for Piperazine Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate | Purification |

Advanced Spectroscopic Applications for Reaction Monitoring and Product Analysis

Spectroscopic techniques are indispensable tools for the structural elucidation and real-time monitoring of the synthesis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compound. The ¹H NMR spectrum of a related compound, 2-chloro-5-nitrobenzoyl chloride, provides characteristic signals for the aromatic protons. chemicalbook.com For this compound, specific chemical shifts and coupling constants would be expected for the protons on the benzoyl ring, the piperazine ring, and the methyl group. Advanced NMR techniques, such as those used in flow synthesis, can be adapted for real-time reaction monitoring. beilstein-journals.org This allows for the optimization of reaction conditions by observing the consumption of reactants and the formation of the product in real-time. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-chloro-5-nitrobenzamide, a similar structure, shows characteristic absorption bands for the amide C=O stretch and the N-H bonds. nih.gov For this compound, key vibrational bands would include the amide carbonyl stretching frequency, as well as absorptions corresponding to the C-Cl, C-N, and NO₂ groups. nih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and for fragmentation analysis to further confirm its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. The mass spectrum of a related compound, 1-methyl-4-nitrosopiperazine, has been documented by the NIST WebBook. nist.gov

Table 2: Key Spectroscopic Data for Related Structures

| Technique | Compound | Key Observations |

|---|---|---|

| ¹H NMR | 2-Chloro-5-nitrobenzoyl chloride | Characteristic aromatic proton signals. chemicalbook.com |

| IR | 2-Chloro-5-nitrobenzamide | Amide C=O and N-H stretching bands. nih.gov |

Chemoinformatics and Data Mining for Structure-Activity Landscapes

While specific chemoinformatics and data mining studies on this compound are not extensively documented, the principles of these fields are highly relevant for understanding its potential biological activities. The piperazine scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in numerous biologically active compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies: SAR studies on various piperazine derivatives have revealed that the nature and position of substituents on both the piperazine and benzoyl rings significantly influence their biological activity. nih.govnih.gov For instance, in a series of antimycobacterial agents, the substituents on the N-arylpiperazine motif were found to be critical for their efficacy. mdpi.com The presence of the chloro and nitro groups on the benzoyl ring of this compound are expected to modulate its electronic properties and, consequently, its interaction with biological targets.

Activity Landscapes: The concept of an "activity landscape" is a powerful tool in chemoinformatics for visualizing the relationship between chemical structure and biological activity. nih.gov It helps to identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency. nih.gov By mapping the chemical space around this compound, researchers can identify key structural modifications that could lead to a significant increase in a desired biological activity. This approach guides the rational design of new analogues with improved properties.

Data Mining: Data mining techniques can be applied to large chemical databases to identify compounds containing the this compound scaffold or similar motifs. By analyzing the biological data associated with these compounds, it is possible to predict the potential therapeutic applications of the target molecule.

Table 3: Chemoinformatic Approaches for Piperazine Derivatives

| Approach | Description | Application to this compound |

|---|---|---|

| SAR Analysis | Identifies relationships between chemical structure and biological activity. | Understanding the influence of the chloro, nitro, and methylpiperazine moieties on potential biological effects. |

| Activity Landscapes | Visualizes the SAR to identify regions of high and low activity. | Guiding the design of more potent analogues by exploring the surrounding chemical space. |

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-4-nitrosopiperazine |

| 2-chloro-5-nitrobenzoyl chloride |

Future Research Directions and Unexplored Potential

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and compound design. For 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine, these computational tools offer a powerful avenue for designing novel analogs with enhanced biological activities and optimized pharmacokinetic profiles.

Furthermore, machine learning algorithms, such as Bayesian optimization, can be used to refine reaction conditions for the synthesis of this compound and its derivatives, leading to improved yields and purity. mdpi.com These algorithms can analyze complex datasets from experimental results to identify optimal parameters, accelerating the development of efficient and cost-effective synthetic processes. The integration of AI and ML will undoubtedly be a key driver in the future exploration of this compound's therapeutic potential.

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of this compound exist, the exploration of novel synthetic pathways remains a fertile ground for research. smolecule.com Modern organic synthesis is increasingly focused on developing greener, more efficient, and versatile methodologies. rsc.org

Future research could focus on the development of one-pot synthesis protocols, minimizing the number of steps and purification procedures required. researchgate.net The use of innovative catalytic systems, such as photoredox catalysis, could enable the C-H functionalization of the piperazine (B1678402) ring, allowing for the introduction of diverse substituents and the creation of a wide array of novel derivatives. mdpi.com The development of such methodologies would not only be more environmentally friendly but also provide access to previously inaccessible chemical space.

Moreover, the application of flow chemistry presents an opportunity for the continuous and scalable production of this compound. This technology offers precise control over reaction parameters, leading to enhanced safety, consistency, and efficiency. mdpi.com

Deeper Mechanistic Insights into Molecular Interactions

A thorough understanding of the molecular interactions of this compound is crucial for the rational design of new drugs. The nitroaromatic moiety of the compound is of particular interest, as it can undergo bioreduction in biological systems to form reactive intermediates. svedbergopen.comscielo.br These intermediates have the potential to interact with various cellular components, leading to a range of biological effects. oup.com

Future mechanistic studies could employ computational modeling and simulation techniques to elucidate the binding modes of this compound with its biological targets. nih.gov Molecular docking and molecular dynamics simulations can provide valuable insights into the specific interactions that govern its biological activity. nih.govresearchgate.net

Furthermore, investigating the metabolism of this compound is essential. Understanding how the compound is processed in the body will help in predicting its efficacy, potential toxicity, and drug-drug interactions. scielo.brresearchgate.net This knowledge is critical for the development of safe and effective therapeutic agents based on this scaffold.

Development of Advanced Analytical and Characterization Tools

The development and application of advanced analytical techniques are paramount for ensuring the quality, purity, and stability of this compound and its derivatives. itecgoi.in While standard techniques like HPLC and NMR are routinely used, more sophisticated methods can provide a deeper level of characterization. nih.govijpsjournal.comamericanpharmaceuticalreview.com

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the identification and quantification of impurities and degradation products, even at trace levels. longdom.orgijpsjournal.com The development of novel chromatographic methods, including Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC), can offer faster and more efficient separations. ijpsjournal.com

For a comprehensive structural elucidation, advanced NMR techniques and X-ray crystallography can be employed. These methods provide detailed information about the three-dimensional structure of the molecule, which is crucial for understanding its chemical reactivity and biological interactions. americanpharmaceuticalreview.com The continuous innovation in analytical instrumentation will play a vital role in advancing the research and development of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, 1-(2-chloro-5-nitrobenzoyl) derivatives can be synthesized by reacting a benzoyl chloride intermediate with 4-methylpiperazine in a polar aprotic solvent (e.g., dimethylformamide) under reflux conditions. Catalysts like triethylamine or diisopropylethylamine are used to neutralize HCl byproducts . Purification via normal-phase chromatography (e.g., 10% methanol with ammonium hydroxide) or crystallization (using Et₂O) is recommended to enhance purity . Optimize yield by controlling stoichiometry (1:1.5 molar ratio of benzoyl chloride to piperazine) and reaction time (12–24 hours).

Q. Which spectroscopic and chromatographic methods are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H NMR to verify substituent positions (e.g., aromatic protons at δ 7.32–7.00 ppm for chloro-nitrobenzoyl groups) and piperazine ring protons (δ 3.82–2.47 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H] peak at m/z ~338).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with a methanol/water gradient (≥95% purity threshold) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity, and how should controls be designed?

- Methodological Answer : Start with in vitro assays:

- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) at 1–100 µM concentrations. Use a known inhibitor (e.g., staurosporine) as a positive control.

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with untreated cells and DMSO vehicle controls.

- Data Validation : Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA) to account for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Strategies include:

- Dose-Response Curves : Compare IC values across assays.

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation.

- Structural Analog Comparison : Evaluate activity differences in analogs (e.g., chloro vs. nitro substituents) to identify pharmacophores .

Q. What computational approaches are suitable for predicting the compound’s target interactions and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., dopamine D3 or kinase domains). Focus on hydrogen bonding with the nitro group and piperazine ring .